molecular formula C13H17N3O3S B4131091 N-(2-methyl-5-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea

N-(2-methyl-5-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No. B4131091
M. Wt: 295.36 g/mol
InChI Key: LWLFBYMWTSWMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-5-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as MNFT, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cancer cell growth and pesticide resistance.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methyl-5-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the disruption of insect nervous systems.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methyl-5-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is its relatively low toxicity compared to other potential anti-cancer agents and pesticides. However, its efficacy and safety in humans and animals have not yet been fully established, and further research is needed to determine its potential limitations and side effects.

Future Directions

There are numerous potential future directions for research on N-(2-methyl-5-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, including further studies on its mechanism of action, its potential applications in other fields such as materials science and environmental remediation, and its potential use in combination with other drugs or pesticides to enhance their efficacy. Additionally, further research is needed to determine the safety and efficacy of N-(2-methyl-5-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in humans and animals, as well as its potential impact on the environment.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been extensively studied for its potential applications in the fields of medicine and agriculture. In particular, it has shown promising results as a potential anti-cancer agent and as a pesticide.

properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-9-4-5-10(16(17)18)7-12(9)15-13(20)14-8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLFBYMWTSWMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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